molecular formula C5H10O3S B2920968 2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione CAS No. 1785360-85-1

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione

Cat. No. B2920968
CAS RN: 1785360-85-1
M. Wt: 150.19
InChI Key: LMRSAJPNKCWDQI-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1λ6-thiolane-1,1-dione , also known as hydroxymethylfurfural (HMF) , is an organic compound formed by the dehydration of reducing sugars. It exists as a white low-melting solid (although commercial samples may appear yellow) and is highly soluble in both water and organic solvents. The molecule comprises a furan ring with aldehyde and alcohol functional groups. HMF can form during the heating or cooking of sugar-containing foods .


Synthesis Analysis

HMF is typically produced via acid-catalyzed poly-dehydration of 6-carbon sugars (hexoses), such as fructose. Hydrochloric acid can also be used, resulting in the formation of 5-chloromethylfurfural. Similar chemistry occurs with 5-carbon sugars (pentoses), leading to the production of furfural. The classical route involves the transformation of sugar and sulfuric acid into levulinic acid, with HMF as an intermediate .


Molecular Structure Analysis

The chemical formula of HMF is C~6~H~6~O~3~ , and its molar mass is approximately 126.11 g/mol . It consists of a furan ring with both aldehyde (–CHO) and alcohol (–OH) groups. The melting point of HMF ranges from 30 to 34°C .


Chemical Reactions Analysis

  • Flavoring Agent : In the food industry, HMF acts as a flavoring agent .

Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Maximum absorption at 284 nm .

Scientific Research Applications

Facile Synthesis of Thiol-Functionalized Amphiphilic Polylactide–Methacrylic Diblock Copolymers

This research highlights the synthesis of biodegradable amphiphilic diblock copolymers using a hydroxyl-functionalized trithiocarbonate-based chain transfer agent. These copolymers, due to their unique block compositions, self-assemble into various morphologies in aqueous solutions, making them suitable for applications in tissue engineering and bioimaging. The inclusion of disulfide-functionalized PLA-branched block copolymers further enhances their applicability in derivatization with biologically important molecules and heavy metals (Themistou, Battaglia, & Armes, 2014).

Flexibility of Liver Alcohol Dehydrogenase in Stereoselective Binding

This study explores the interaction between thiolane 1-oxides and the alcohol dehydrogenase-NADH complex, revealing insights into the enzyme's flexibility and stereoselective binding capabilities. The findings are significant for understanding the mechanistic aspects of enzyme function and could inform the design of enzyme inhibitors or modulators (Cho, Ramaswamy, & Plapp, 1997).

Synthesis of (Bio)Degradable Poly(β-Thioester)s

The polymerization of dithiols and diacrylate monomers via thiol-ene click reaction demonstrates a method for synthesizing poly(ester-sulfide)s with potential for biodegradable applications. This approach offers a pathway to environmentally friendly materials with controlled degradation properties, suitable for medical and packaging applications (Vandenbergh, Ranieri, & Junkers, 2012).

Inhibition Performances of Spirocyclopropane Derivatives for Mild Steel Protection

This research focuses on the use of green and environmentally friendly substances for corrosion inhibition in mild steel. The study demonstrates the effectiveness of certain compounds in acidic solution, showcasing their potential in industrial applications to prevent corrosion and enhance the longevity of metal structures (Chafiq et al., 2020).

Safety and Hazards

HMF was once considered potentially carcinogenic, but in vivo genotoxicity studies have been negative. No significant human relevance regarding carcinogenic or genotoxic effects has been established. It is classified as a food improvement agent and is used as a flavoring additive .

properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-4-5-2-1-3-9(5,7)8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSAJPNKCWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-1lambda6-thiolane-1,1-dione

CAS RN

1785360-85-1
Record name (1,1-dioxothiolan-2-yl)methanol
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